Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate
Description
Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate is a nitro-substituted aromatic ester characterized by a benzoate backbone with two nitro groups: one at the 2-position of the benzene ring and a 4-nitrophenoxy group at the 5-position. The compound’s structure combines electron-withdrawing nitro groups with an ester functional group, conferring unique physicochemical properties.
Properties
CAS No. |
51282-72-5 |
|---|---|
Molecular Formula |
C15H12N2O7 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
ethyl 2-nitro-5-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C15H12N2O7/c1-2-23-15(18)13-9-12(7-8-14(13)17(21)22)24-11-5-3-10(4-6-11)16(19)20/h3-9H,2H2,1H3 |
InChI Key |
KDUIDMQFZAXGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate typically involves the nitration of an appropriate benzoate precursor. One common method is the nitration of ethyl 2-hydroxy-5-(4-hydroxyphenoxy)benzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Nucleophilic Substitution: Sodium methoxide in methanol.
Major Products Formed
Reduction: Ethyl 2-amino-5-(4-aminophenoxy)benzoate.
Hydrolysis: 2-nitro-5-(4-nitrophenoxy)benzoic acid.
Nucleophilic Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups can be transformed into various functional groups, making it a versatile building block.
Biology: The compound can be used in the study of nitroaromatic compounds’ biological activities, including their potential as antimicrobial or anticancer agents.
Medicine: Research into the pharmacological properties of nitrobenzoates may reveal potential therapeutic applications.
Industry: It can be used in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate exerts its effects depends on the specific application In reduction reactions, the nitro groups are typically reduced to amino groups through a catalytic hydrogenation process
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate with structurally related esters and nitroaromatic compounds, focusing on substituent effects, stability, and reactivity.
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The dual nitro groups in this compound increase polarity compared to simpler esters like methyl benzoate, likely reducing solubility in non-polar solvents. Ethyl 4-nitrobenzoate, with a single nitro group, exhibits moderate ethanol solubility, suggesting the 4-nitrophenoxy group in the target compound further restricts solubility .
- However, carboxylesterase (CES)-mediated metabolism, as observed in ethyl benzoate , may still occur.
Hydrolytic Stability and Metabolism
- Ethyl benzoate derivatives are susceptible to CES-mediated hydrolysis, with ethyl esters generally hydrolyzed faster than methyl esters . The nitro groups in this compound may sterically hinder enzymatic activity, prolonging its metabolic stability compared to Ethyl 4-nitrobenzoate.
- In contrast, Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization reactions due to its electron-donating dimethylamino group, unlike the electron-withdrawing nitro substituents in the target compound .
Toxicity Considerations
- Alkyl benzoates like methyl and ethyl benzoate exhibit low acute toxicity but may cause irritation at high concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
